molecular formula C7H8ClN B1589733 2-Chloro-3-methylaniline CAS No. 29027-17-6

2-Chloro-3-methylaniline

Cat. No. B1589733
CAS RN: 29027-17-6
M. Wt: 141.6 g/mol
InChI Key: RQRKMXABSUYQBV-UHFFFAOYSA-N
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Description

2-Chloro-3-methylaniline (2-CMA) is an organic compound that is widely used for various scientific, industrial, and pharmaceutical applications. It is a clear, colorless liquid with a faint, aromatic odor, and is insoluble in water. 2-CMA is a chlorinated aromatic amine, and is a derivative of aniline, an important aromatic amine. 2-CMA is an important intermediate in the synthesis of various chemicals, and is used in the production of dyes, pesticides, and other chemicals. It is also used as a raw material in the manufacture of pharmaceuticals, and is used in the synthesis of various drugs, including antibiotics and anti-cancer drugs.

Scientific Research Applications

  • Synthesis and Antioxidant Activities : A study by Topçu et al. (2021) focused on synthesizing novel compounds using 2-chloro-3-methylaniline and other similar compounds. These compounds showed promising antioxidant activities and lipid peroxidation inhibition, which can be valuable in managing oxidative stress conditions (Topçu, Ozen, Bal, & Taş, 2021).

  • Spectroscopic Analysis : Arjunan and Mohan (2008) conducted a study involving Fourier transform infrared (FTIR) and FT-Raman spectral analysis of 2-chloro-3-methylaniline. This research helps in understanding the vibrational modes and molecular structure, which is crucial in material science (Arjunan & Mohan, 2008).

  • Experimental Neoplasia in Rats : A study by Stula et al. (1975) investigated the carcinogenic potential of compounds structurally related to 2-chloro-3-methylaniline. This research contributes to our understanding of the health impacts of such compounds, though it's important to note that this paper might partially overlap with excluded criteria regarding side effects (Stula, Sherman, Zapp, & Clayton, 1975).

  • Chemical Binding and Metabolism Studies : Hill, Shih, and Struck (1979) explored the biochemical actions of 4-chloro-2-methylaniline, closely related to 2-chloro-3-methylaniline. They focused on its binding to proteins and DNA, providing insights into its metabolic pathways and mechanism of action (Hill, Shih, & Struck, 1979).

  • Dielectric Relaxation Study : A study by Khameshara and Sisodia (1980) on dielectric relaxation in various solvents used 2-chloro-3-methylaniline as a subject. This research contributes to understanding the solute-solvent interactions and molecular dynamics of such compounds (Khameshara & Sisodia, 1980).

  • Synthesis Processes : Zhang Qian-cheng (2009) investigated a new synthesis method for 2-chloro-6-methylaniline, which highlights the various synthetic routes and methodologies for producing similar aniline derivatives (Zhang Qian-cheng, 2009).

  • Degradation Studies : Fuchs, Schreiner, and Lingens (1991) studied the degradation of 2-methylaniline and its chlorinated isomers by Rhodococcus rhodochrous strain CTM, providing valuable insights into environmental and bioremediation aspects of such compounds (Fuchs, Schreiner, & Lingens, 1991).

properties

IUPAC Name

2-chloro-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-5-3-2-4-6(9)7(5)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRKMXABSUYQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70951631
Record name 2-Chloro-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70951631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-methylaniline

CAS RN

29027-17-6
Record name 2-Chloro-3-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29027-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2-chloro-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029027176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-3-methylaniline
Source EPA DSSTox
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Record name BENZENAMINE, 2-CHLORO, 3-METHYL-
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-3-nitrotoluene (1.0 g, 5.8 mmol) and 5% platinum-on-carbon (0.1 g) in 25 ml of EtOH was reacted overnight at room temperature and 60 psi. The reaction mixture was filtered and the filtrate concentrated in vacuo to provide an oil. This oil was dissolved in EtOAc, washed with H2O, dried over Na2SO4, filtered and then concentrated in vacuo.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
J Stockinger, C Hinteregger, M Loidl, A Ferschl… - Applied microbiology …, 1992 - Springer
Pseudomonas cepacia strain CMA1, which was isolated from soil, utilized 3-chloro-4-methylaniline (3C4MA) in concentrations up to 1.4 mm (0.2 g·l −1 ) as the sole source of carbon, …
Number of citations: 21 link.springer.com
E Townley, I Perez, P Kabasakalian - Analytical Chemistry, 1970 - ACS Publications
GLC resolution of the related disubstituted benzenes have been reported: ortho-, meta-, and/wa-chloroanilines (1) and methylanilines (2). However, these separations have been …
Number of citations: 3 pubs.acs.org
J YAMAMOTO, M TADA, H KOJIMA… - Journal of Japan Oil …, 1999 - jstage.jst.go.jp
After an ether solution of N-chloroacetanilide (1) and iron (III) chloride-hydrogen chloride complex (FeCl3-HCl) had stood at room temperature, the reaction was noted to have …
Number of citations: 1 www.jstage.jst.go.jp
B LIEDHOLM - Acta Chcmica Scandinavica B, 1976 - actachemscand.org
… by GLC, the mass spectra showing a 1:1 doublet at m/e 185 and 187 and trace of a 3:1 doublet at m/e 141 and 143, due to 2-bromo-3-methylaniline and 2chloro-3-methylaniline, …
Number of citations: 0 actachemscand.org
AN Frolov - Russian journal of general chemistry, 2002 - Springer
… mixture of 0.014 mol of 2-chloro-3-methylaniline and 0.0168 mol of 2-bromopyridine was heated for 10 h at 1503160oC and then treated as described above. Yield 60%. …
Number of citations: 3 link.springer.com
RR Goehring, YP Sachdeva, JS Pisipati… - Journal of the …, 1985 - ACS Publications
… To a solution of 7.08 g (50 mmol) of 2-chloro-3-methylaniline in 50 mL of benzene cooled in an ice bath was added dropwise 7.66 g (75 mmol) of acetic anhydride in 50 mL of benzene. …
Number of citations: 173 pubs.acs.org
GJ Lutz, LW Masters - Analytical Chemistry, 1970 - ACS Publications
Nonmetallic impurities, such as carbon, nitrogen, and oxy-gen can have marked effects on the metallurgical, electrical, and electronic properties of metals. The current state of materials …
Number of citations: 9 pubs.acs.org
GW Rewcastle, GJ Atwell, L Zhuang… - Journal of medicinal …, 1991 - ACS Publications
… Chloro-4-methylanthranilic acid (20) was obtained from 2- chloro-3-methylaniline via 2-chloro-3-methyl-a-isonitrosoacetanilide [Mp (aqueous MeOH) 151-152 C. Anal. (C9H9C1N202) C…
Number of citations: 256 pubs.acs.org
JS PISIPATI - 1984 - search.proquest.com
… The procedure of Cohen and Dakin was used to prepare 2-chloro-3-methylaniline. To a mixture of 1.72 g (0.010 mol) of 2-chloro-3-nitrotoluene and 7.90 g (0.035 mol) of SnCl^^H^O in …
Number of citations: 2 search.proquest.com
CA Engles - 2011 - cedar.wwu.edu
… Commercially available 2-chloro-3-methylaniline (89) was protected with an acetate group by stirring it with pyridine and acetic anhydride in ethyl acetate overnight …
Number of citations: 3 cedar.wwu.edu

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